2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Description
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Equilibria in Nucleic Acid Bases
Research on tautomeric equilibria of purine and pyrimidine bases, including studies on the biologically significant nucleic acid bases, provides a foundational understanding of the molecular interactions and stability of compounds similar to the one . These studies have implications for understanding DNA replication and mutation processes, which can be critical in developing new therapeutic strategies or research tools (Person et al., 1989).
Synthesis and Applications of Pyrimidoquinolines
The synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives highlights the chemical versatility and potential biological activity of purine and pyrimidine analogs. These compounds, by incorporating various fused heterocycles, show significant therapeutic importance and offer a pathway to developing new molecules with enhanced biological activities (Nandha kumar et al., 2001).
Advanced Oxidation Processes for Degradation
The study on the advanced oxidation processes (AOPs) for the degradation of organic compounds, including pharmaceuticals, underscores the relevance of purine and pyrimidine analogs in environmental science. These studies provide insights into the environmental persistence and degradation pathways of these compounds, which is vital for assessing their environmental impact and for the development of strategies to mitigate pollution (Qutob et al., 2022).
Pyrolysis of Polysaccharides and Chemical Mechanisms
Research on the pyrolysis of polysaccharides and the chemical mechanisms involved in the formation of various carbon products provides a broader context for understanding the thermal stability and degradation behavior of complex organic molecules, including nucleoside analogs. This information can be useful in developing materials and processes for bioenergy or chemical production (Ponder & Richards, 1994).
Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides
The exploration of bioactive heteroaryl-substituted nucleobases and nucleosides demonstrates the potential of purine and pyrimidine analogs in medicinal chemistry. These compounds, with modifications including heteroaryl substituents, show diverse biological activities and are candidates for antiviral, antitumor, and antimicrobial applications. This underscores the importance of structural modification in enhancing biological activity and selectivity (Ostrowski, 2022).
Properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-13-5-7-14(8-6-13)23-9-12(2)10-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)11-15(26)27/h5-8,12H,4,9-11H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUSFNGIRWOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.